Carbamic acid, dimethyl-, benzo(b)thien-4-yl ester
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Overview
Description
Carbamic acid, dimethyl-, benzo(b)thien-4-yl ester is an insecticide.
Scientific Research Applications
Enantioselective Preparation of Compounds
Carbamic acid derivatives, including benzo(b)thien-4-yl esters, play a crucial role in the enantioselective preparation of various chemical compounds. This application is significant in producing chiral compounds, an essential aspect of medicinal chemistry and pharmaceuticals. The process involves various reactions, including Mannich reactions, to achieve stereochemical configurations essential for drug development and synthesis (Goss, Dai, Lou, & Schaus, 2009).
Polymerization Processes
The synthesis and polymerization of amino acid-derived cyclic carbonates, including those related to carbamic acid benzyl esters, demonstrate the role of these compounds in developing polycarbonates. This application is critical in the material science field, particularly in creating biodegradable polymers for environmental sustainability (Sanda, Kamatani, & Endo, 2001).
Synthesis of Tetrahydrobenzo[b]thieno Compounds
Carbamic acid derivatives are utilized in the synthesis of various benzo[b]thieno compounds. These syntheses involve complex reactions leading to compounds with potential applications in pharmaceuticals and organic chemistry. The process includes transformations like succinoylation and cyclization, which are fundamental in chemical synthesis (El-Ahl, Ismail, & Amer, 2003).
Development of Tolylenediisocyanate Synthesis
In the context of industrial chemistry, carbamic acid esters are used in synthesizing tolylenediisocyanate, a process that represents a significant advancement in producing isocyanates without phosgene. This application is vital for developing safer, more environmentally friendly industrial processes (Aso & Baba, 2003).
Neuroprotective Drug Development
A specific derivative of dimethyl-carbamic acid has shown promise in developing neuroprotective treatments for Alzheimer's disease. This compound, through its inhibition of acetylcholinesterase and other properties, demonstrates the therapeutic potential of carbamic acid derivatives in treating neurodegenerative diseases (Lecanu et al., 2010).
properties
CAS RN |
1016-46-2 |
---|---|
Product Name |
Carbamic acid, dimethyl-, benzo(b)thien-4-yl ester |
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-benzothiophen-4-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H11NO2S/c1-12(2)11(13)14-9-4-3-5-10-8(9)6-7-15-10/h3-7H,1-2H3 |
InChI Key |
NUELYOQGOJBUHL-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C2C=CSC2=CC=C1 |
Canonical SMILES |
CN(C)C(=O)OC1=C2C=CSC2=CC=C1 |
Appearance |
Solid powder |
Other CAS RN |
1016-46-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbamic acid, dimethyl-, benzo(b)thien-4-yl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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